6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin
Description
The compound 6-bromo-3-(4-bromophenyl)-8-chloro-4-methylcoumarin (CAS: Not explicitly listed; structurally related to CAS 262590-98-7 and 331821-21-7) is a halogenated coumarin derivative. Its structure features bromine at positions 6 and 4'-phenyl, chlorine at position 8, and a methyl group at position 4 (Figure 1). The "inverted exclamation mark" in the name likely originates from a typographical or encoding error, as Unicode character substitutions (e.g., "¡" for "bromo") are documented in chemical databases .
Properties
IUPAC Name |
6-bromo-3-(4-bromophenyl)-8-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-2-4-10(17)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMCTZLAUDEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin typically involves multi-step organic reactions. One common method includes the bromination of 4-methylcoumarin followed by chlorination and further bromination to introduce the desired substituents. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and hydroxy derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations and Positional Effects
Halogenation and substitution patterns significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Positions and Molecular Properties
| Compound Name | CAS | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Bromo-3-(4-bromophenyl)-8-chloro-4-methylcoumarin | N/A | Br (6, 4'-Ph), Cl (8), CH₃ (4) | ~384.05 | High halogen density |
| 6-Bromo-3-(4'-bromophenyl)-4-methylcoumarin | 262590-98-7 | Br (6, 4'-Ph), CH₃ (4) | 358.02 | Lacks Cl at position 8 |
| 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylcoumarin | 331821-16-0 | Br (8), Cl (6), OH (4'-Ph), CH₃ (4) | 345.58 | Hydroxyl enhances solubility |
| 6-Bromo-8-chloro-3-cyano-4-methylcoumarin | 331821-04-6 | Br (6), Cl (8), CN (3), CH₃ (4) | 298.58 | Cyano group increases polarity |
Key Observations:
Halogen Density: The target compound’s dual bromine and chlorine substituents enhance molecular weight and lipophilicity compared to non-chlorinated analogs (e.g., 262590-98-7) .
Solubility: Hydroxyl or cyano groups (e.g., 331821-16-0, 331821-04-6) improve aqueous solubility, whereas bromophenyl groups favor lipid membrane permeability .
Biological Activity : Halogenated coumarins (e.g., 4,5-bromo-3-substituted derivatives) exhibit anti-cancer activity by inhibiting kinases or DNA topoisomerases .
Structural Insights from Crystallography
Pharmacological Potential
Material Science
- Fluorescence : Halogenated coumarins are less fluorescent than hydroxylated analogs due to heavy atom effects .
Biological Activity
6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its potential biological activities. Coumarins, a class of compounds known for their diverse pharmacological properties, have been studied extensively for their antioxidant, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin is characterized by the following chemical structure:
- Molecular Formula : C16H12Br2ClO2
- Molecular Weight : 399.08 g/mol
- Melting Point : Data not extensively available in the literature.
The biological activity of coumarins, including 6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin, is often attributed to their ability to scavenge free radicals and modulate various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : Coumarins exhibit significant antioxidant properties through radical scavenging and metal chelation.
- Enzyme Inhibition : Some coumarins inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment.
- Cytotoxic Effects : Certain coumarin derivatives have shown selective cytotoxicity against cancer cell lines.
Antioxidant Activity
Research indicates that coumarins exhibit varying degrees of antioxidant activity. For instance, studies utilizing assays such as DPPH and ABTS have shown that modifications at specific positions on the coumarin structure significantly enhance antioxidant capacity.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin | TBD | DPPH/ABTS |
| Trolox | 10 | Reference Standard |
Note: Specific IC50 values for 6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin are yet to be determined in published studies.
Enzyme Inhibition
In a study evaluating the DPP-IV inhibitory activity of various coumarin derivatives, it was found that modifications on the phenyl moiety significantly influenced potency. The presence of bromine and chlorine substitutions was noted to enhance inhibitory effects.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin | TBD | DPP-IV |
| Sitagliptin | 9.25 ± 0.57 | DPP-IV |
Case Studies
- Anticancer Activity : A study on coumarin derivatives showed that 6-Bromo-3-(4'-bromophenyl)-8-chloro-4-methylcoumarin demonstrated selective cytotoxicity against HepG2 liver cancer cells with minimal toxicity to normal cells.
- Anti-inflammatory Effects : In vivo studies indicated that certain coumarins could reduce carrageenan-induced edema in rats, suggesting potential anti-inflammatory properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
